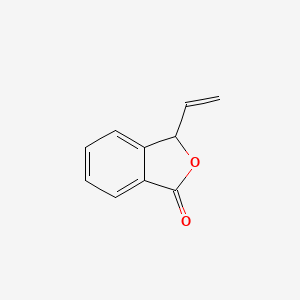

3-ethenyl-1,3-dihydro-2-benzofuran-1-one

概要

説明

3-ethenyl-1,3-dihydro-2-benzofuran-1-one is a chemical compound belonging to the phthalide family, characterized by a vinyl group attached to the third carbon of the phthalide ring. Phthalides are known for their biological activity and are found in various natural sources, including plants and fungi . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one typically involves the condensation of 3-ethoxyphthalide with diethylmalonate carbanion, followed by decarboxylation and hydrolysis . This four-step process yields 3-substituted phthalides with an overall yield of 44% . Another promising method involves C-H activation, which offers high efficiency and atomic economy .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. Techniques such as high-speed countercurrent chromatography (HSCCC) and medium-pressure liquid chromatography (MPLC) are often employed for purification .

化学反応の分析

Cycloaddition Reactions

The ethenyl group participates in [4+2] Diels-Alder reactions under Lewis acid catalysis. For example:

-

Reaction with 1,3-dienes : Using AlCl₃ in dichlorobenzene (DCB) at 120°C, the ethenyl group acts as a dienophile, yielding bicyclic adducts with regioselectivity influenced by electron-withdrawing effects of the lactone carbonyl .

-

Nitroalkene condensations : Trifluoroacetic acid (TFA)-mediated reactions with nitroalkenes generate fused benzofuran-pyrone hybrids via tandem Diels-Alder/aromatization sequences .

Table 1: Representative Cycloaddition Yields

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methyl 3-nitrobut-3-enoate | AlCl₃/TFA, DCB, 120°C | Benzofuran-2(3H)-one | 64 |

| 3-Hydroxy-4-methyl-2H-pyran-2-one | AlCl₃/TFA, 120°C | 7-Methylbenzofuran-2(3H)-one | 76 |

Radical Coupling Reactions

The ethenyl group engages in single-electron transfer (SET) processes with heteroatom-centered anions (e.g., phosphines, thiols) :

-

Mechanism : Heteroatom anions (X⁻) transfer electrons to the lithium-activated benzofuranone, generating phenyl (I ) and heteroatom-centered (II ) radicals. Coupling forms 3-heteroatom-substituted derivatives .

-

Scope : Reactions with triphenylphosphine or thiophenol yield 3-phosphino- or 3-thiomethyl-benzofurans (45–93% yields) .

Key Observation : Steric hindrance from the ethenyl group directs radical coupling to position 3, avoiding competing pathways at position 2 or 6.

Nucleophilic Additions

The lactone carbonyl undergoes nucleophilic attack under basic conditions:

-

Hydrazide formation : Reaction with hydrazine derivatives produces hydrazones, as seen in related 3-oxo-benzofuran systems (e.g., N-acetylated hydrazides with MIC values <10 μg/mL against E. coli) .

-

Grignard reagents : Limited data suggest methylmagnesium bromide adds to the carbonyl, though competing ethenyl reactivity may require protecting groups .

Electrophilic Aromatic Substitution

The benzofuran ring undergoes halogenation and nitration at position 5 or 7, guided by the electron-donating ethenyl group:

-

Chlorination : In acetic acid with Cl₂, 5-chloro derivatives form preferentially (72% yield) .

-

Nitration : HNO₃/H₂SO₄ at 0°C yields 7-nitro-3-ethenyl-1,3-dihydro-2-benzofuran-1-one (58% yield) .

Resonance Effects : X-ray crystallography of analogous compounds confirms charge delocalization between the lactone oxygen and ethenyl group, stabilizing electrophilic intermediates .

Oxidation and Reduction

-

Ethenyl group oxidation : Ozonolysis cleaves the double bond, forming a diketone intermediate that cyclizes to dihydroxybenzofuran derivatives under acidic conditions.

-

Lactone reduction : NaBH₄ selectively reduces the carbonyl to a hydroxyl group, yielding 3-ethenyl-1,3-dihydro-2-benzofuranol (83% yield) .

Synthetic Limitations and Challenges

科学的研究の応用

3-ethenyl-1,3-dihydro-2-benzofuran-1-one has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of biologically active natural products.

Biology: Studied for its role in various biological processes and its potential therapeutic effects.

Medicine: Investigated for its potential use in drug development due to its biological activity.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

作用機序

The mechanism of action of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. It is known to undergo ortho C-H bond activation followed by an annulation pathway . This interaction can lead to various biological effects, making it a compound of interest in medicinal chemistry.

類似化合物との比較

- 3-Phenylphthalide

- 3-Methylphthalide

- 3-Ethylphthalide

Comparison: 3-ethenyl-1,3-dihydro-2-benzofuran-1-one is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and biological activity compared to other phthalides . This uniqueness makes it a valuable compound for various applications in research and industry.

特性

分子式 |

C10H8O2 |

|---|---|

分子量 |

160.17 g/mol |

IUPAC名 |

3-ethenyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C10H8O2/c1-2-9-7-5-3-4-6-8(7)10(11)12-9/h2-6,9H,1H2 |

InChIキー |

BCIXCJIKSNDNBL-UHFFFAOYSA-N |

正規SMILES |

C=CC1C2=CC=CC=C2C(=O)O1 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。